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Compound of Interest

Compound Name: CBPD-409

Cat. No.: B12362870

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of CBPD-409, a potent
and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the paralog
histone acetyltransferases CREB-binding protein (CBP) and p300. The superior selectivity of
CBPD-409 for CBP/p300 over other bromodomain-containing proteins is a critical attribute for
its therapeutic potential, minimizing off-target effects and associated toxicities.

Superior Selectivity of CBPD-409

CBPD-409 was developed to selectively induce the degradation of CBP and p300 by hijacking
the cell's ubiquitin-proteasome system. Its design incorporates the GNE-049 warhead, which
binds to the CBP/p300 bromodomain, a linker, and a ligand for the Cereblon (CRBN) E3
ubiquitin ligase.[1] This targeted mechanism of action inherently provides a layer of selectivity.

Mass spectrometry-based proteomics analyses have confirmed the high selectivity of CBPD-
409. In these studies, treatment of prostate cancer cell lines with CBPD-409 resulted in the
specific and significant degradation of p300 and CBP out of more than 7,000 detectable
proteins.[1] This demonstrates that CBPD-409 does not cause widespread degradation of other
proteins, including other bromodomain-containing proteins.

While a comprehensive quantitative selectivity panel for CBPD-409 across all human
bromodomain families is not publicly available, the selectivity of its warhead, GNE-049, has
been characterized. GNE-049 is a potent inhibitor of both the CBP and p300 bromodomains
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with IC50 values of 1.1 nM and 2.3 nM, respectively.[2] The high affinity of the warhead for its
intended targets contributes to the overall selectivity of the CBPD-409 degrader.

Initial evaluations of earlier compounds in the development series using thermal stability
assays did indicate some level of interaction with the BET (Bromodomain and Extra-Terminal
domain) family of bromodomains. However, this was addressed through subsequent structure-
guided medicinal chemistry efforts to enhance selectivity.

Data Presentation

The following table summarizes the available quantitative data for CBPD-409 and its warhead,
GNE-049.

Compound Target Assay Type Value Reference
DC50 (in VCaP,
CBP/p300
CBPD-409 _ LNCaP, 22Rv1 0.2-0.4 nM [3][4]
Degradation
cells)
. _ IC50 (in VCaP,
Proliferation
o LNCaP, 22Rv1 1.2-2.0 nM [3][4]
Inhibition
cells)
CBP Biochemical
GNE-049 Bromodomain Binding Assay 1.1 nM 2]
Inhibition (IC50)
p300 Biochemical
Bromodomain Binding Assay 2.3nM [2]
Inhibition (IC50)
] Cellular Assay
MYC Expression )
o (EC50 in MV-4- 14 nM 2]
Inhibition
11 cells)

Mandatory Visualization

The following diagrams illustrate the mechanism of action of CBPD-409 and the experimental
workflow for assessing its selectivity.
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CBPD-409 Mechanism of Action
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Experimental Workflow for Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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